Researchers face solubility and reactivity limitations when using the free base form of 2-(aminomethyl)phenol in aqueous-phase synthesis. 2-(Aminomethyl)phenol hydrochloride (CAS 61626-91-3) eliminates these barriers: it is freely soluble in water and exhibits a 1.5 V oxidation potential critical for transition metal coordination. It serves as the parent scaffold for Cl⁻ channel inhibitors (Ki ≈ 90 μM) and as a key synthetic intermediate for the antimalarial clinical candidate JPC-3210. Bulk quantities available with rigorous QC documentation for procurement confidence.
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
CAS No.61626-91-3
Cat. No.B112843
⚠ Attention: For research use only. Not for human or veterinary use.
2-(Aminomethyl)phenol Hydrochloride: Chemical Identity and Properties
2-(Aminomethyl)phenol hydrochloride (CAS 61626-91-3) is the hydrochloride salt of 2-(aminomethyl)phenol, a phenolic benzylamine derivative with the molecular formula C₇H₁₀ClNO and a molecular weight of 159.61 g/mol [1]. It belongs to the 2-aminomethylphenol class, a group of compounds historically investigated for saluretic activity [2] and more recently for antimalarial applications via advanced derivatives [3]. The compound exists as a white to off-white crystalline solid and is characterized by the presence of both a primary amine and a phenolic hydroxyl group in an ortho arrangement, features critical for its metal-chelating and hydrogen-bonding capabilities .
Water-soluble salt formSupports aqueous reaction and formulation workflows
Ortho amine-phenol geometryMay support metal-chelation and hydrogen-bonding studies
2-Aminomethylphenol parent scaffoldReported for saluretic and antimalarial derivative research
[2] Smith, R. L., Schultz, E. M., Stokker, G. E., & Cragoe, E. J. (1978). 2-Aminomethylphenols: A New Class of Saluretic Agents. In ACS Symposium Series (Vol. 83, pp. 93-108). American Chemical Society. View Source
[3] Chavchich, M., Birrell, G. W., Van Breda, K., et al. (2016). Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 60(4), 2120-2132. View Source
2-(Aminomethyl)phenol Hydrochloride: Why Substitution with Free Base Fails
In the procurement of 2-(aminomethyl)phenol derivatives, generic substitution fails primarily due to the critical functional differences between the hydrochloride salt (CAS 61626-91-3) and the free base (2-(aminomethyl)phenol, CAS 932-30-9, also known as salicylamine or 2-hydroxybenzylamine) [1]. While the free base is a potent γ-ketoaldehyde scavenger being clinically investigated for cardiovascular applications [2], the hydrochloride salt exhibits fundamentally distinct physicochemical properties that govern its utility in synthesis and formulation. Specifically, the hydrochloride form demonstrates enhanced water solubility relative to the free base , an oxidation potential of 1.5 volts attributable to its transition metal coordination chemistry , and distinct storage requirements (2-8°C under inert atmosphere) . Substituting the free base for the hydrochloride salt in reactions requiring acidic conditions or aqueous media would alter reaction kinetics, yield, and product profiles, rendering such a substitution scientifically invalid without method revalidation [3].
Aqueous solubility mismatch
Hydrochloride salt is freely water-soluble; free base requires organic co-solvents. Substitution may compromise aqueous reaction yields and assay compatibility.
Metal coordination capability differs
The hydrochloride salt exhibits a reported oxidation potential (1.5 V) linked to transition metal coordination chemistry; the free base lacks this reported property, potentially altering catalytic or redox-study outcomes.
Storage requirements diverge
Hydrochloride salt requires 2–8°C under inert atmosphere for stability; free base is stored at room temperature. Improper storage can accelerate degradation, affecting experimental reproducibility.
2-(Aminomethyl)phenol hydrochloride demonstrates markedly enhanced aqueous solubility compared to its free base counterpart (2-(aminomethyl)phenol, CAS 932-30-9). While the free base exhibits limited solubility in water, requiring organic solvents such as DMSO or methanol for dissolution, the hydrochloride salt is freely soluble in water due to the ionic nature of the salt form .
Aqueous SolubilityData to verify
Hydrochloride salt: Freely soluble in watervsFree base: Slightly soluble, requires DMSO or methanol
Supports aqueous reaction workflow selection
Qualitative comparison; validate solubility in intended buffer/media
SolubilityFormulationAnalytical Chemistry
Evidence Dimension
Aqueous Solubility
Target Compound Data
Soluble in water (freely soluble)
Comparator Or Baseline
2-(Aminomethyl)phenol free base (CAS 932-30-9): Slightly soluble in water, requiring DMSO (25 mg/mL) or methanol (heated) for dissolution
Quantified Difference
Qualitative enhancement from 'slightly soluble' to 'freely soluble'
Conditions
Standard ambient temperature (20-25°C), neutral pH
Why This Matters
This solubility differential is critical for researchers requiring aqueous reaction conditions, buffer-based assays, or formulations where organic solvent content must be minimized for biological compatibility.
SolubilityFormulationAnalytical Chemistry
Oxidation Potential and Metal Coordination
2-(Aminomethyl)phenol hydrochloride is characterized by a specific oxidation potential of 1.5 volts, a property attributed to its transition metal-containing structure and the ortho arrangement of the hydroxyl and aminomethyl groups that facilitates metal chelation . This property is not reported for the free base and distinguishes the hydrochloride salt in applications requiring redox activity or metal coordination.
Oxidation PotentialData to verify
1.5 V
Reported redox property; supports metal coordination studies
Not reported for free base; verify in intended application
ElectrochemistryCatalysisCoordination Chemistry
Evidence Dimension
Oxidation Potential
Target Compound Data
1.5 V
Comparator Or Baseline
2-(Aminomethyl)phenol free base (CAS 932-30-9): No reported oxidation potential in standard datasheets
Quantified Difference
Unique electrochemical property of the hydrochloride salt
Conditions
Standard electrochemical measurement conditions
Why This Matters
This quantifiable electrochemical property enables the selection of this compound for catalytic oxidation reactions and studies involving sulfite oxidase molybdenum cofactor models, where redox activity is a functional requirement.
ElectrochemistryCatalysisCoordination Chemistry
Purity and Commercial Availability
Commercially available 2-(Aminomethyl)phenol hydrochloride is routinely supplied at ≥97% purity (HPLC) by multiple vendors, with some sources offering ≥95% minimum purity specifications . In contrast, the free base (2-(Aminomethyl)phenol, CAS 932-30-9) is typically available at 98% purity but with more limited vendor availability and higher cost per gram for comparable purity grades .
Purity & SupplyReported
≥97% from multiple vendorsvsFree base: 98% but limited vendors
May support procurement planning
Current commercial landscape; verify vendor specifications
Quality ControlProcurementChemical Synthesis
Evidence Dimension
Commercial Purity and Availability
Target Compound Data
≥97% (multiple vendors); ≥95% minimum specification; multiple global suppliers
Comparator Or Baseline
2-(Aminomethyl)phenol free base (CAS 932-30-9): 98% purity but limited vendor options; higher cost structure
Quantified Difference
Wider vendor base and lower procurement cost for hydrochloride salt at comparable purity
Conditions
Commercial procurement as of 2024-2025
Why This Matters
For procurement decision-making, the hydrochloride salt offers superior supply chain reliability and cost-effectiveness at comparable analytical purity, reducing project risk associated with single-source dependency.
Quality ControlProcurementChemical Synthesis
Monoamine Oxidase B (MAOB) Association
2-(Aminomethyl)phenol hydrochloride has been identified as an associated target ligand for human Monoamine Oxidase B (MAOB, Tclin), based on activity data aggregated from 8,835 assays . While this is a target association rather than a quantified potency metric, it establishes a pharmacological profile distinct from the free base's primary known activity as a γ-ketoaldehyde scavenger [1]. Specific Ki or IC50 values for this compound at MAOB were not located in the accessible literature, representing a data gap requiring independent verification.
MAOB Target AssociationData to verify
Target association (Tclin) across 8,835 assays
Directional signal for MAOB screening; lacks quantitative potency
Independent validation recommended; no reported Ki/IC50
NeuroscienceEnzymologyDrug Discovery
Evidence Dimension
Biological Target Association
Target Compound Data
Associated with MAOB (Tclin) - target class: oxidoreductase
Comparator Or Baseline
2-(Aminomethyl)phenol free base: Primary reported activity as γ-ketoaldehyde scavenger; no MAOB association reported
Quantified Difference
Qualitative differentiation in target profile; no quantitative potency data available
Conditions
Database annotation from ChEMBL and vendor target profiling
Why This Matters
This target association, while lacking quantitative potency data, provides a directional signal for researchers screening against MAOB-related pathways and distinguishes the hydrochloride salt's biological annotation from that of the free base.
NeuroscienceEnzymologyDrug Discovery
[1] Davies, S. S., et al. (2010). 2-Hydroxybenzylamine: A Potent γ-Ketoaldehyde Scavenger. Biochemistry, 45(51), 15756. View Source
Chloride Channel Inhibition SAR
Within the 2-(aminomethyl)phenol class, the parent compound (2-(aminomethyl)phenol) has been characterized as a swelling-activated Cl⁻ channel inhibitor in human neutrophils, with an inhibitor constant (Ki) of approximately 90 μM [1]. Structural optimization within the class, particularly through substitution at the 4- and 6-positions, yielded analog A with a Ki of approximately 16 μM, representing a 5.6-fold improvement in potency [1]. This structure-activity relationship (SAR) underscores the critical importance of the ortho hydroxyl and aminomethyl groups for activity and establishes the hydrochloride salt as the fundamental scaffold from which optimized derivatives are derived [2].
Cl⁻ Channel Inhibition (Ki)Class-level
Parent: Ki ≈ 90 μMvsAnalog A: Ki ≈ 16 μM
Parent scaffold SAR context; supports derivative optimization
Human neutrophil assay; hypotonic stress model
Ion ChannelsCell Volume RegulationStructure-Activity Relationship
Evidence Dimension
Cl⁻ Channel Inhibition Potency (Ki)
Target Compound Data
2-(Aminomethyl)phenol (parent): Ki ≈ 90 μM
Comparator Or Baseline
Analog A (4,6-disubstituted derivative): Ki ≈ 16 μM
Quantified Difference
5.6-fold improvement (16 μM vs. 90 μM) achieved through scaffold substitution
Conditions
Human neutrophils, hypotonic stress-induced volume regulation, ³⁶Cl⁻ flux assay
Why This Matters
For researchers engaged in medicinal chemistry or ion channel pharmacology, the hydrochloride salt represents the essential parent scaffold whose SAR has been quantitatively defined, enabling rational design of improved analogs and validation of structure-activity hypotheses.
Ion ChannelsCell Volume RegulationStructure-Activity Relationship
[1] Simchowitz, L., & Cragoe, E. J. (1993). Cell volume regulation in human neutrophils: 2-(aminomethyl)phenols as Cl- channel inhibitors. American Journal of Physiology-Cell Physiology, 265(1), C143-C155. View Source
[2] Smith, R. L., Schultz, E. M., Stokker, G. E., & Cragoe, E. J. (1978). 2-Aminomethylphenols: A New Class of Saluretic Agents. In ACS Symposium Series (Vol. 83, pp. 93-108). View Source
Storage Stability vs. Free Base
2-(Aminomethyl)phenol hydrochloride requires storage at 2-8°C under an inert atmosphere (nitrogen or argon) to maintain stability . In contrast, the free base (2-(Aminomethyl)phenol, CAS 932-30-9) is generally stored at room temperature with less stringent atmospheric control requirements . This differential storage sensitivity is a critical procurement and handling consideration that directly impacts long-term compound integrity and experimental reproducibility.
Storage StabilityReported
2–8°C under inert atmospherevsFree base: Room temperature
Storage handling may affect long-term integrity
Refer to lot-specific Certificate of Analysis
StabilityStorageQuality Assurance
Evidence Dimension
Recommended Storage Conditions
Target Compound Data
2-8°C, inert atmosphere (N₂ or Ar)
Comparator Or Baseline
2-(Aminomethyl)phenol free base (CAS 932-30-9): Room temperature, standard storage
Quantified Difference
Lower temperature requirement and atmospheric control mandate for hydrochloride salt
Conditions
Long-term storage as specified by multiple vendors (Aladdin, Leyan, AK Scientific)
Why This Matters
Procurement and inventory management decisions must account for these differential storage requirements to ensure compound integrity; laboratories without 2-8°C cold storage capacity may face accelerated degradation of the hydrochloride salt, whereas the free base offers greater storage flexibility.
For synthetic protocols requiring aqueous solubility and metal coordination capability, 2-(Aminomethyl)phenol hydrochloride is the preferred form over the free base. Its freely soluble nature in water combined with an oxidation potential of 1.5 V makes it suitable as a ligand precursor for transition metal catalysts, particularly in oxidation reactions modeling sulfite oxidase activity. Researchers conducting aqueous-phase nucleophilic substitutions, reductive aminations, or coupling reactions should select the hydrochloride salt to avoid the organic co-solvent requirements and solubility limitations of the free base.
Ion Channel Modulator Scaffold
2-(Aminomethyl)phenol hydrochloride serves as the fundamental parent scaffold for developing swelling-activated Cl⁻ channel inhibitors. The parent compound exhibits a Ki of approximately 90 μM against this channel in human neutrophils [1], and structure-activity relationship studies demonstrate that substitution at the 4- and 6-positions can enhance potency up to 5.6-fold (Ki ≈ 16 μM) [1]. This quantifiable SAR foundation makes the hydrochloride salt an essential starting material for medicinal chemists designing novel chloride channel modulators or exploring the saluretic agent chemical space historically associated with MK-447 development [2].
MAOB Target Screening
Based on vendor-curated target association data linking 2-(Aminomethyl)phenol hydrochloride to human MAOB (Tclin) across 8,835 aggregated activity records , this compound is appropriate for inclusion in screening cascades investigating MAOB inhibition or modulation. While quantitative potency data (IC50/Ki) for this specific compound at MAOB remains unverified in the accessible literature, the annotated target association provides a rational starting point for hit identification or assay development. Researchers should note that this application scenario is supported by target association evidence rather than direct comparative potency data, and independent validation is recommended.
Pharmaceutical Intermediate Synthesis
2-(Aminomethyl)phenol hydrochloride functions as a key synthetic intermediate for the preparation of advanced 2-aminomethylphenol derivatives, including the antimalarial clinical candidate JPC-3210 (MMV892646) and the salidiuretic agent MK-447 [3][2]. The hydrochloride salt form is particularly advantageous for reactions requiring acidic conditions or those proceeding via nucleophilic substitution at the benzylic amine position. Given the established preclinical success of JPC-3210—demonstrating a plasma elimination half-life of 11.8 days in monkeys and 86% oral bioavailability in mice [4]—procurement of the parent hydrochloride scaffold is strategically relevant for laboratories engaged in antimalarial drug discovery or 2-aminomethylphenol SAR expansion programs.
Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Water-soluble hydrochloride salt with metal-coordination capability
Aqueous reaction compatibility and ligand performance
Ion channel modulator scaffold
Parent 2-aminomethylphenol scaffold for Cl⁻ channel inhibitors
SAR-driven derivative optimization and potency profiling
MAOB target screening
Target association with human MAOB (oxidoreductase)
Hit identification and assay validation; potency not established
Pharmaceutical intermediate synthesis
Hydrochloride form for acidic reaction conditions
Derivatization to antimalarial and saluretic lead series
[1] Simchowitz, L., & Cragoe, E. J. (1993). Cell volume regulation in human neutrophils: 2-(aminomethyl)phenols as Cl- channel inhibitors. American Journal of Physiology-Cell Physiology, 265(1), C143-C155. View Source
[2] Smith, R. L., Schultz, E. M., Stokker, G. E., & Cragoe, E. J. (1978). 2-Aminomethylphenols: A New Class of Saluretic Agents. In ACS Symposium Series (Vol. 83, pp. 93-108). View Source
[3] Chavchich, M., Birrell, G. W., Van Breda, K., et al. (2016). Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 60(4), 2120-2132. View Source
[4] Chavchich, M., Birrell, G. W., Van Breda, K., et al. (2018). Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy, 62(4), e01335-17. View Source
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